N,N,4-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide
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Overview
Description
N,N,4-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide is a compound belonging to the oxazolidine family Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms This particular compound is characterized by its unique structure, which includes a carboxamide group and three methyl groups attached to the oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide typically involves the reaction of a carboxylic acid with a secondary amine. One common method is the amidation of carboxylic acids, which can be catalyzed or non-catalyzed. Catalytic amidation often employs reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) to activate the carboxylic acid, resulting in high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N,N,4-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxoammonium cations, which are intermediates in redox reactions.
Reduction: It can be reduced to hydroxylamines in the presence of reducing agents such as NADH and NADPH.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide and superoxide radicals are commonly used.
Reduction: Reducing agents such as NADH and NADPH are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxoammonium cations.
Reduction: Hydroxylamines.
Substitution: Substituted oxazolidine derivatives.
Scientific Research Applications
N,N,4-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide has a wide range of applications in scientific research:
Biology: The compound is utilized in studies involving redox reactions and intracellular redox monitoring.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N,N,4-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide involves its ability to undergo redox reactions. The compound can be oxidized to form oxoammonium cations, which can then participate in further redox processes. These reactions are facilitated by the presence of specific molecular targets and pathways, such as the interaction with superoxide radicals and the reduction by NADH and NADPH .
Comparison with Similar Compounds
2-Ethyl-1-hydroxy-2,5,5-trimethyl-3-oxazolidine (OXANOH): Similar in structure but with different substituents.
3-Benzyl-1,3-oxazolidine: Contains a phenylmethyl group instead of the carboxamide group.
2,2,3-Trimethyl-1,3-oxazolidine: Lacks the carboxamide group and has different methyl group positions.
Uniqueness: N,N,4-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide is unique due to its specific combination of a carboxamide group and three methyl groups on the oxazolidine ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
62243-06-5 |
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Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
N,N,4-trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide |
InChI |
InChI=1S/C7H12N2O3/c1-5-4-12-9(6(5)10)7(11)8(2)3/h5H,4H2,1-3H3 |
InChI Key |
YBIKVWJLYPPNEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CON(C1=O)C(=O)N(C)C |
Origin of Product |
United States |
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